Gal(a1-6)Glc(a1-6)Gal(a1-6)Gal(b1-2b)Fruf
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Overview
Description
The compound Gal(a1-6)Glc(a1-6)Gal(a1-6)Gal(b1-2b)Fruf is a complex oligosaccharide consisting of multiple monosaccharide units linked by glycosidic bonds This compound is characterized by its unique structure, which includes galactose, glucose, and fructose residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gal(a1-6)Glc(a1-6)Gal(a1-6)Gal(b1-2b)Fruf involves multiple steps, each requiring specific reaction conditions. The process typically begins with the protection of hydroxyl groups on the monosaccharide units to prevent unwanted reactions. The protected monosaccharides are then linked together using glycosylation reactions, which form the glycosidic bonds between the sugar units. Common reagents used in these reactions include glycosyl donors and acceptors, along with catalysts such as Lewis acids or bases .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of glycosidic bonds. This method is advantageous due to its high specificity and efficiency. Alternatively, chemical synthesis methods can be scaled up for industrial production, although they may require more stringent reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions
Gal(a1-6)Glc(a1-6)Gal(a1-6)Gal(b1-2b)Fruf: can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups, often using oxidizing agents such as periodate or bromine water.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions
The reactions mentioned above require specific reagents and conditions. For example, oxidation reactions may use periodate under acidic conditions, while reduction reactions often employ sodium borohydride in an aqueous or alcoholic medium. Substitution reactions may require the presence of a base to facilitate the replacement of hydroxyl groups .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound may yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups. Substitution reactions can introduce new functional groups, such as esters or ethers .
Scientific Research Applications
Gal(a1-6)Glc(a1-6)Gal(a1-6)Gal(b1-2b)Fruf: has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosidic bond formation and cleavage, as well as carbohydrate chemistry.
Biology: The compound is studied for its role in cell-cell recognition and signaling, as well as its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific glycan structures on pathogens or cancer cells.
Mechanism of Action
The mechanism by which Gal(a1-6)Glc(a1-6)Gal(a1-6)Gal(b1-2b)Fruf exerts its effects involves its interaction with specific molecular targets. These targets may include glycan-binding proteins, such as lectins, which recognize and bind to the glycosidic bonds in the compound. This binding can trigger various cellular responses, including signal transduction pathways that regulate cell growth, differentiation, and immune responses .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Gal(a1-6)Glc(a1-6)Gal(a1-6)Gal(b1-2b)Fruf include other oligosaccharides with different glycosidic linkages or monosaccharide compositions. Examples include:
- NeuAc(a2-3)Gal(b1-4)[Fuc(a1-3)]GlcNAc(b1-2)Man(a1-6)[NeuAc(a2-6)Gal(b1-4)GlcNAc(b1-2)Man(a1-3)]Man(b1-4)GlcNAc(b1-4)GlcNAc .
- Gal(b1-4)GlcNAc(b1-2)Man(a1-6)Man(b1-4)GlcNAc(b1-4)GlcNAc .
Uniqueness
The uniqueness of This compound lies in its specific glycosidic linkages and the combination of monosaccharide units. This unique structure imparts distinct biochemical properties and biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C30H52O26 |
---|---|
Molecular Weight |
828.7 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[[(2R,3S,4S,5R,6S)-6-[[(2R,3R,4S,5R,6S)-6-[[(2R,3R,4S,5R,6S)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C30H52O26/c31-1-7-12(34)17(39)21(43)26(51-7)48-3-9-13(35)18(40)22(44)27(52-9)49-4-10-14(36)19(41)23(45)28(53-10)50-5-11-15(37)20(42)24(46)29(54-11)56-30(6-33)25(47)16(38)8(2-32)55-30/h7-29,31-47H,1-6H2/t7-,8-,9-,10-,11-,12+,13-,14+,15+,16-,17+,18+,19+,20+,21-,22-,23-,24-,25+,26+,27+,28+,29+,30+/m1/s1 |
InChI Key |
FLUADVWHMHPUCG-IJMQRRIMSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@@H]([C@@H]([C@H]([C@H](O3)OC[C@@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)O[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OC5(C(C(C(O5)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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